molecular formula C22H16ClN3OS2 B5156513 N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide

Cat. No.: B5156513
M. Wt: 438.0 g/mol
InChI Key: WJMXCJUJIXVQJA-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide is a complex organic compound that features a benzothiazole ring, a carbamothioyl group, and a chlorobenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dioxane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3OS2/c1-13-16(21-24-18-9-2-3-11-19(18)29-21)8-5-10-17(13)25-22(28)26-20(27)14-6-4-7-15(23)12-14/h2-12H,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMXCJUJIXVQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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